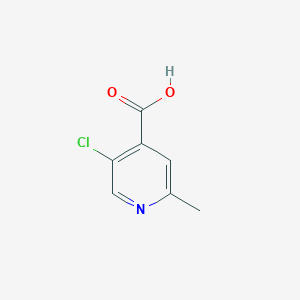

5-Chloro-2-methylisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARAUIFEOTVPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721192 | |

| Record name | 5-Chloro-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-03-8 | |

| Record name | 5-Chloro-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methylisonicotinic Acid

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-methylisonicotinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and drug development professionals in predicting, interpreting, and verifying the structural integrity of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₆ClNO₂, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a carboxylic acid, a methyl group, and a chlorine atom, bestowing upon it a unique combination of electronic and steric properties. The precise characterization of this molecule is paramount for its application in synthesis and as a precursor in the development of novel bioactive compounds. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the underlying principles that govern the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The acidic proton of the carboxylic acid is also a key feature, though its chemical shift can be highly variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~8.5 - 8.7 | Singlet | 1H | The proton at position 3 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. |

| H-6 | ~7.8 - 8.0 | Singlet | 1H | The proton at position 6 is ortho to the chlorine atom and meta to the carboxylic acid group. The deshielding effect of the chlorine and the ring nitrogen will place it in this downfield region. |

| -CH₃ | ~2.5 - 2.7 | Singlet | 3H | The methyl group at position 2 is attached to the pyridine ring and will appear as a singlet in a typical chemical shift range for methyl groups on an aromatic ring.[2][3] |

| -COOH | ~10 - 13 | Broad Singlet | 1H | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet in the downfield region.[4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better resolution of the signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 160 | The carbon bearing the methyl group is adjacent to the nitrogen, resulting in a downfield shift. |

| C-3 | ~122 - 126 | This carbon is influenced by the adjacent nitrogen and the C-4 carbon. |

| C-4 | ~140 - 145 | The carbon attached to the carboxylic acid group will be deshielded. |

| C-5 | ~135 - 140 | The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine. |

| C-6 | ~150 - 155 | This carbon is adjacent to the nitrogen atom and is expected to be significantly deshielded.[5] |

| -CH₃ | ~20 - 25 | The methyl carbon will appear in the typical aliphatic region. |

| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the substituted pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretching vibration of a carboxylic acid is typically very broad due to hydrogen bonding.[4][7] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring.[8] |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl group. |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids.[9][10] |

| C=C and C=N stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine ring. Multiple bands are expected in this region. |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching vibration of the C-O single bond in the carboxylic acid.[7] |

| C-Cl stretch | 700 - 800 | Medium | The C-Cl stretching vibration is typically found in this region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure | Rationale for Formation |

| 171/173 | [C₇H₆ClNO₂]⁺ | Molecular ion (M⁺). The M+2 peak at m/z 173 will have an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.[11] |

| 154/156 | [C₇H₅ClNO]⁺ | Loss of a hydroxyl radical (-OH, 17 Da) from the molecular ion. |

| 126/128 | [C₆H₅ClN]⁺ | Loss of a carboxyl group (-COOH, 45 Da) from the molecular ion.[12] |

| 91 | [C₆H₅N]⁺ | Loss of chlorine from the [C₆H₅ClN]⁺ fragment. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Predicted major fragmentation pathway of this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a robust and self-validating system for the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on the well-established principles and known spectral characteristics of analogous compounds, offers a reliable framework for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum will verify the presence of the key carboxylic acid and pyridine functional groups. Finally, mass spectrometry will confirm the molecular weight and provide further structural information through its characteristic fragmentation pattern, including the isotopic signature of the chlorine atom. This comprehensive spectroscopic profile is essential for ensuring the identity and purity of this compound in any research and development endeavor.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 5-Chloro-2-methylisonicotinic Acid

Introduction: A Versatile Heterocyclic Building Block

5-Chloro-2-methylisonicotinic acid, with the IUPAC name 5-chloro-2-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative that serves as a crucial intermediate in modern synthetic chemistry.[1] Its unique trifunctional structure—a pyridine core, a carboxylic acid group, a methyl substituent, and a chlorine atom—makes it a highly valuable scaffold for the synthesis of complex molecules. For researchers in medicinal chemistry and materials science, this compound offers multiple reaction sites for structural modification and optimization. Substituted isonicotinic acids are integral to numerous active pharmaceutical ingredients (APIs), including drugs for inflammatory conditions and infectious diseases.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its spectroscopic signature and reactivity, and presents a validated protocol for one of its key analytical determinations, offering field-proven insights for its application in research and development.

Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are fundamental to designing experimental conditions, from reaction setups to formulation and delivery systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate computed data and compare it with related analogs to provide a robust profile.

Data Summary Table

| Property | Value | Data Type | Source |

| IUPAC Name | 5-chloro-2-methylpyridine-4-carboxylic acid | - | PubChem[1] |

| CAS Number | 1060810-03-8 | - | PubChem[1] |

| Molecular Formula | C₇H₆ClNO₂ | - | PubChem[1] |

| Molecular Weight | 171.58 g/mol | Computed | PubChem[1] |

| Melting Point | No experimental data available. (Analog: 5-Chloro-2-methylbenzoic acid melts at 168-173 °C) | - | (Sigma-Aldrich[4]) |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred | General Chemical Principles[5] |

| pKa | No experimental data available. Estimated pKa₁ ~2-3 (carboxylic acid), pKa₂ ~3-4 (pyridinium ion). | Inferred | Acidity/Basicity Principles[6][7] |

| LogP (Octanol/Water) | 1.4 | Computed (XLogP3) | PubChem[1] |

| Polar Surface Area | 50.2 Ų | Computed | PubChem[1] |

| Hydrogen Bond Donors | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | Computed | PubChem[1] |

Expert Insights:

-

Melting Point: The absence of an experimental melting point is a data gap. However, by examining the analog 5-chloro-2-methylbenzoic acid (mp 168-173 °C), we can anticipate that this compound is a solid at room temperature with a relatively high melting point, characteristic of crystalline carboxylic acids with aromatic character.[4]

-

Solubility: The molecule possesses both a polar carboxylic acid group and a largely nonpolar substituted pyridine ring. This amphiphilic nature suggests moderate solubility in a range of solvents. Its solubility in organic solvents like acetonitrile or ethyl acetate is important for its use in synthesis.[5] For biological assays, initial stock solutions are typically prepared in DMSO.

-

pKa: The acidity of the carboxylic acid (pKa₁) is enhanced by the electron-withdrawing nature of the pyridine ring and the chlorine atom. The basicity of the pyridine nitrogen (related to the pKa of its conjugate acid, pKa₂) is reduced by the electron-withdrawing carboxylic acid and chlorine, but slightly increased by the electron-donating methyl group. These values are critical for predicting ionization state in physiological media (pH ~7.4) and for developing purification methods like acid-base extraction.

-

LogP: The computed LogP value of 1.4 indicates moderate lipophilicity.[1] In drug development, LogP is a key determinant of a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). This value suggests the compound has a good balance of properties for potential membrane permeability.

Section 2: Molecular Structure and Spectroscopic Profile

Understanding the spectroscopic signature of a molecule is essential for reaction monitoring and structural confirmation. While specific spectra for this compound are not publicly available, we can accurately predict its key features.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

~13.0-14.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. It is typically broad due to hydrogen bonding and exchange.[8]

-

~8.6 ppm (singlet, 1H): Aromatic proton at the C6 position of the pyridine ring. Its chemical shift is downfield due to the deshielding effects of the ring nitrogen and adjacent chlorine.

-

~7.9 ppm (singlet, 1H): Aromatic proton at the C3 position of the pyridine ring.

-

~2.6 ppm (singlet, 3H): Protons of the methyl group at the C2 position. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.[9]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

~166 ppm: Carbonyl carbon of the carboxylic acid.

-

~158 ppm: Quaternary carbon at C2 (attached to the methyl group).

-

~151 ppm: Quaternary carbon at C5 (attached to the chlorine atom).

-

~148 ppm: Aromatic CH carbon at C6.

-

~142 ppm: Quaternary carbon at C4 (attached to the carboxylic acid).

-

~125 ppm: Aromatic CH carbon at C3.

-

~22 ppm: Methyl group carbon.

Predicted Key FT-IR Absorptions (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing significant broadening due to hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a highly characteristic and intense absorption.[10]

-

~1600 cm⁻¹, ~1450 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.

-

~850-750 cm⁻¹ (strong): C-Cl stretching vibration.

-

~3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups.

-

Carboxylic Acid Group: This is the primary site for derivatization. It readily undergoes standard transformations such as:

-

Amidation: Reaction with amines, often activated first to an acid chloride or using coupling reagents (e.g., HATU, EDC), to form amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters. Esters can act as prodrugs or modify solubility.

-

-

Pyridine Ring: The chlorine atom at the C5 position can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for extensive diversification of the molecular scaffold.

Workflow: Synthesis of a Secondary Amide Derivative

The following diagram illustrates a common and reliable two-step protocol for converting the carboxylic acid into an amide, a fundamental transformation in drug discovery. This process involves the activation of the carboxylic acid to a more reactive acid chloride intermediate.

Caption: A robust two-step workflow for amide synthesis.

Section 4: Experimental Protocol: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Scientific Rationale: This protocol employs potentiometric titration, a highly reliable method for determining pKa values. A solution of the acidic compound is titrated with a strong base of known concentration. The pH is monitored throughout the titration. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base (the half-equivalence point), the pH of the solution is equal to the pKa of the acid. This method is self-validating as the shape of the resulting titration curve provides a clear visual confirmation of the equivalence point and the buffer region.

Materials & Equipment:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

Deionized water, boiled and cooled (to remove dissolved CO₂)

-

Co-solvent (e.g., Methanol or Ethanol), if needed for solubility

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, Class A

-

Beakers and volumetric flasks

Step-by-Step Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.172 g (1.0 mmol) of this compound.

-

Dissolve the solid in a 100 mL beaker containing 50 mL of deionized water. If solubility is limited, prepare a mixed-solvent system (e.g., 50:50 water:methanol) and note this, as the pKa value is solvent-dependent.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01) immediately before use.

-

Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

-

Immerse the pH electrode in the analyte solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL). This rapid change indicates the approach to the equivalence point.

-

Continue the titration well past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV).

-

Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa.

-

Note: If two inflection points are observed, they may correspond to the titration of the carboxylic acid and the pyridinium proton, yielding two pKa values.

-

Section 5: Applications in Medicinal and Materials Chemistry

As a substituted pyridine carboxylic acid, this compound is a prime candidate for use in drug discovery and development.[3] The pyridine ring is a common feature in pharmaceuticals, often used to improve solubility, engage in hydrogen bonding with biological targets, and fine-tune electronic properties.

-

Scaffold for Targeted Therapeutics: The structure is an excellent starting point for synthesizing libraries of compounds for screening. The carboxylic acid can be converted into a wide array of amides and esters, while the chloro-substituent allows for cross-coupling reactions, enabling the exploration of a vast chemical space to optimize potency and selectivity against enzyme or receptor targets.[11]

-

Analog for Bioisosteric Replacement: In drug design, a carboxylic acid group is often replaced with other acidic functional groups (bioisosteres) like tetrazoles to improve metabolic stability or cell permeability. This compound serves as the foundational precursor for synthesizing such analogs.

-

Intermediate for Agrochemicals and Functional Materials: Similar heterocyclic carboxylic acids are used in the synthesis of herbicides and fungicides. Furthermore, the rigid, aromatic nature of the molecule makes it a potential building block for functional polymers and organic electronic materials.

References

- 1. This compound | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methylbenzoic acid 97 7499-06-1 [sigmaaldrich.com]

- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 6. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. ekwan.github.io [ekwan.github.io]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical behavior of 5-Chloro-2-methylisonicotinic acid, a key heterocyclic building block. As a substituted pyridine derivative, its properties are governed by the intricate electronic interplay of its functional groups. Understanding its reactivity and stability is paramount for its effective use in synthetic chemistry, process development, and the creation of novel pharmaceutical and agrochemical agents.

Core Molecular Characteristics

This compound, with the CAS Number 1060810-03-8, belongs to the class of pyridinecarboxylic acids.[1][2] Its structure features a pyridine ring substituted with a chloro, a methyl, and a carboxylic acid group, which collectively define its chemical personality.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-methylpyridine-4-carboxylic acid | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Physical State | Solid / Powder | [3] |

The arrangement of these substituents on the electron-deficient pyridine ring creates a molecule with distinct regions of reactivity, making it a versatile intermediate.

Caption: Molecular structure and key reactivity sites of this compound.

Analysis of Chemical Stability

The stability of this compound is a critical factor for its storage, handling, and use in multi-step syntheses.

Thermal and Photochemical Stability

As a solid crystalline material, it is generally stable under standard ambient conditions. However, like many substituted pyridines, it is susceptible to degradation under energetic stress.

-

Thermal Decomposition: Elevated temperatures can lead to decarboxylation and the release of hazardous vapors, including oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3][4]

-

Photostability: Aromatic systems can be sensitive to UV light. While specific data is limited, it is prudent practice to store the material protected from light to prevent potential photochemical degradation.

pH-Dependent Stability and Incompatibilities

The presence of the carboxylic acid function makes its stability and solubility highly dependent on pH.

-

Acidic Conditions: In strong acid, the pyridine nitrogen can be protonated, increasing water solubility but potentially promoting decarboxylation at high temperatures.

-

Basic Conditions: In the presence of bases, the carboxylic acid is deprotonated to form a carboxylate salt. This form is typically more water-soluble but may be unstable if heated.

-

Incompatibilities: The compound should be stored away from strong oxidizing agents, which can react with the pyridine ring or the methyl group.[5] It is also incompatible with strong bases, which will cause a vigorous acid-base reaction.

| Condition | Potential Effect | Recommendation |

| High Temperature | Decomposition, release of HCl, NOx | Avoid excessive heating. |

| UV Light Exposure | Potential for photochemical degradation | Store in amber vials or dark conditions. |

| Strong Acids/Bases | Salt formation, potential for decarboxylation | Avoid contact with strong acids and bases unless part of a controlled reaction. |

| Strong Oxidizers | Vigorous reaction, potential oxidation of ring/methyl group | Keep isolated from strong oxidizing agents. |

Landscape of Chemical Reactivity

The reactivity is dictated by the electronic effects of its three substituents. The pyridine nitrogen and the chloro and carboxylic acid groups are electron-withdrawing, making the aromatic ring electron-deficient. This deficiency is partially offset by the electron-donating methyl group.

Reactions at the Carboxylic Acid Group

The -COOH group is a primary site for transformations:

-

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with thionyl chloride or using peptide coupling agents like EDC/HOBt) followed by reaction with primary or secondary amines produces amides. This is a cornerstone reaction in medicinal chemistry.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (5-chloro-4-(hydroxymethyl)-2-methylpyridine).

Reactions on the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, exacerbated by the C4-carboxylic acid, makes the C5-chloro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

-

Amination: Reaction with amines (e.g., ammonia, alkylamines) can displace the chloride to form 5-amino derivatives.

-

Alkoxylation/Hydroxylation: Strong nucleophiles like alkoxides or hydroxide can replace the chloride, although harsh conditions may be required.

Reactions at the Methyl Group

The C2-methyl group can also be a site of reactivity:

-

Oxidation: Strong oxidizing agents (e.g., KMnO₄) can oxidize the methyl group to a carboxylic acid, forming 5-chloropyridine-2,4-dicarboxylic acid.

-

Side-Chain Halogenation: Under radical conditions (e.g., with NBS and a radical initiator), the methyl group can be halogenated to form a (bromomethyl) or (chloromethyl) derivative, which is a versatile synthetic handle.

Caption: Key reactivity pathways for this compound.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols provide a framework for evaluating the compound's behavior under typical laboratory and process conditions.

Protocol: Accelerated Thermal Stability Assessment

This workflow is designed to identify potential degradation under thermal stress, simulating long-term storage conditions.

Objective: To determine the purity of this compound over time when subjected to elevated temperature and humidity.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound into three separate 20 mL amber glass vials.

-

Initial Analysis (T=0): Dissolve the contents of one vial in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. Analyze immediately by HPLC-UV to determine the initial purity.

-

Stress Conditions: Place the remaining two vials into a stability chamber set to 40 °C and 75% Relative Humidity (RH).

-

Time Point Analysis: After 2 weeks and 4 weeks, remove one vial, prepare a sample as described in step 2, and analyze by HPLC-UV.

-

Data Analysis: Compare the purity at each time point to the initial T=0 result. A significant decrease in the main peak area percentage or the appearance of new impurity peaks indicates degradation.

Caption: Workflow for accelerated thermal stability testing.

Protocol: Representative Nucleophilic Aromatic Substitution (Amination)

This protocol details a typical SNAr reaction, a common and powerful transformation for this substrate.

Objective: To synthesize 5-amino-2-methylisonicotinic acid by displacing the chloro substituent with an amino group.

Methodology:

-

Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 eq), aqueous ammonia (28-30%, 10 eq), and copper(I) oxide (0.05 eq) as a catalyst.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully vent the vessel. Acidify the reaction mixture with 2M HCl to a pH of ~3-4.

-

Isolation: The product should precipitate upon acidification. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum.

-

Characterization: Confirm the structure of the resulting 5-amino-2-methylisonicotinic acid using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safe Handling and Storage Recommendations

Adherence to safety protocols is essential when working with any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid creating dust.[8] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a cool, dry, and well-ventilated location.[6][9] Keep containers tightly closed when not in use to prevent moisture ingress and contamination.[5]

Conclusion

This compound is a chemically robust and synthetically versatile molecule. Its stability profile is predictable, with primary considerations being avoidance of high heat and strong oxidizing agents. The reactivity is dominated by the chemistry of the carboxylic acid group and the susceptibility of the C5-chloro group to nucleophilic aromatic substitution. This dual reactivity allows for orthogonal synthetic strategies, making it a valuable building block for constructing complex molecular architectures. A thorough understanding of these fundamental principles empowers chemists to leverage its full potential in research and development.

References

- 1. This compound | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1060810-03-8|this compound|BLD Pharm [bldpharm.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. carlroth.com [carlroth.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

Synthesis of 5-Chloro-2-methylisonicotinic Acid: A Technical Guide to Starting Materials and Synthetic Routes

Introduction

5-Chloro-2-methylisonicotinic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor Nevirapine, a cornerstone in the treatment of HIV-1. The structural features of this molecule, a substituted pyridine ring, demand a strategic and well-controlled synthetic approach. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of this compound, offering insights into the rationale behind experimental choices and process optimization. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

The Prevalent Synthetic Pathway: The 2,4-Lutidine Route

The most established and widely employed synthetic route to this compound commences with the readily available and cost-effective starting material, 2,4-lutidine (2,4-dimethylpyridine).[1] This pathway is characterized by a two-step process involving chlorination followed by selective oxidation.

Step 1: Chlorination of 2,4-Lutidine

The initial step involves the regioselective chlorination of the 2,4-lutidine ring. The primary objective is to introduce a chlorine atom at the 5-position. This is typically achieved through electrophilic aromatic substitution. The reaction is generally carried out using a variety of chlorinating agents, with the choice of reagent and reaction conditions being critical to control selectivity and minimize the formation of undesired isomers.

A common method involves the use of sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in a suitable solvent. The reaction mechanism proceeds through the formation of an electrophilic chlorine species that attacks the electron-rich pyridine ring. The directing effects of the two methyl groups on the pyridine ring favor substitution at the 3- and 5-positions. However, steric hindrance from the adjacent methyl groups often directs the incoming electrophile to the less hindered 5-position.

Step 2: Selective Oxidation of 5-Chloro-2,4-lutidine

The subsequent and more challenging step is the selective oxidation of the methyl group at the 4-position of 5-chloro-2,4-lutidine to a carboxylic acid, while leaving the methyl group at the 2-position intact. This selectivity is crucial for the successful synthesis of the target molecule.

Various oxidizing agents have been employed for this transformation, with potassium permanganate (KMnO₄) being a classical and effective choice.[2] The reaction is typically performed in an aqueous medium under controlled temperature and pH. The methyl group at the 4-position is more susceptible to oxidation due to the electronic effects of the chlorine atom and the nitrogen in the pyridine ring. However, over-oxidation leading to the formation of 5-chloropyridine-2,4-dicarboxylic acid is a potential side reaction that needs to be carefully controlled by optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidizing agent.

Alternative oxidation systems, such as hydrogen peroxide in the presence of a catalyst, have also been explored to improve selectivity and yield, and to offer a more environmentally benign process.[3]

Visualizing the 2,4-Lutidine Pathway

The following diagram illustrates the synthetic route from 2,4-lutidine to this compound.

Caption: Synthetic pathway from 2,4-Lutidine to this compound.

Alternative Synthetic Approaches and Starting Materials

While the 2,4-lutidine route is predominant, alternative synthetic strategies have been developed to address challenges such as selectivity, yield, and process safety. These routes often employ different starting materials.

From 3,5-Dimethylpyridine

An alternative approach utilizes 3,5-dimethylpyridine as the starting material.[2][3] This pathway involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by chlorination. The challenge in this route lies in achieving regioselective chlorination of the resulting 5-methylnicotinic acid.

From Pre-Chlorinated Pyridines

Syntheses starting from pre-chlorinated pyridine derivatives offer a more direct route to the target molecule. For instance, starting with a compound like 2-chloro-4-methylpyridine would only require the selective oxidation of the methyl group. Similarly, 2-chloro-3-methylpyridine can be a starting material for the synthesis of related chloronicotinic acids.[4] The availability and cost of these specialized starting materials are key considerations for their industrial application.

Comparative Analysis of Starting Materials

| Starting Material | Key Advantages | Key Challenges |

| 2,4-Lutidine | Readily available, low cost. | Requires selective chlorination and oxidation; potential for isomer formation. |

| 3,5-Dimethylpyridine | Readily available. | Requires selective oxidation and subsequent regioselective chlorination. |

| Pre-Chlorinated Pyridines | More direct route, fewer steps. | Higher cost and limited availability of the starting material. |

Experimental Protocol: Synthesis from 2,4-Lutidine

The following is a representative, step-by-step methodology for the synthesis of this compound starting from 2,4-lutidine.

Step 1: Synthesis of 5-Chloro-2,4-lutidine

-

To a stirred solution of 2,4-lutidine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), slowly add sulfuryl chloride at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of water or an aqueous basic solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or crystallization to yield 5-chloro-2,4-lutidine.

Step 2: Synthesis of this compound

-

In a reaction vessel, a solution of potassium permanganate in water is prepared.

-

5-Chloro-2,4-lutidine is added to the aqueous solution, and the mixture is heated to a specific temperature (e.g., 80-90 °C) with vigorous stirring.

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Conclusion

The synthesis of this compound is a critical process in the pharmaceutical industry. The choice of starting material and synthetic route is a multifactorial decision based on cost, availability, scalability, and the ability to control selectivity and purity. The traditional pathway starting from 2,4-lutidine remains a robust and economically viable option. However, ongoing research into alternative routes using different starting materials and more efficient catalytic systems continues to be an area of active development, aiming for more sustainable and cost-effective manufacturing processes. This guide provides a foundational understanding of the key chemical transformations and strategic considerations for the synthesis of this important pharmaceutical intermediate.

References

- 1. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-2-methylisonicotinic Acid (CAS No. 1060810-03-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-2-methylisonicotinic acid, a key intermediate in the development of novel antiviral therapeutics.

Core Compound Identification and Properties

This compound, with the CAS number 1060810-03-8, is a substituted pyridine carboxylic acid.[1] Its chemical structure features a pyridine ring with a carboxylic acid group at the 4-position, a methyl group at the 2-position, and a chlorine atom at the 5-position. This substitution pattern makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-methylpyridine-4-carboxylic acid | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 1060810-03-8 | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| SMILES | CC1=CC(=C(C=N1)Cl)C(=O)O | [1] |

| InChIKey | GARAUIFEOTVPAO-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

While specific, detailed, and validated experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its structure suggests a logical synthetic pathway rooted in established pyridine chemistry. The following represents a plausible, though theoretical, multi-step synthesis.

Conceptual Synthetic Workflow

The synthesis would likely begin with a commercially available and appropriately substituted pyridine precursor. A common strategy involves the oxidation of a methyl group to a carboxylic acid and a chlorination step.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol (Theoretical)

Disclaimer: This protocol is illustrative and based on general principles of organic synthesis. It has not been experimentally validated and would require optimization and safety assessment by a qualified chemist.

Step 1: Oxidation of 2,5-lutidine to 5-methylisonicotinic acid

-

To a stirred solution of 2,5-lutidine in water, slowly add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., below 40°C).

-

After the addition is complete, heat the reaction mixture (e.g., to 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-methylisonicotinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 5-methylisonicotinic acid

-

Suspend 5-methylisonicotinic acid in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic solvent).

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the suspension. The reaction may be initiated by heat or a radical initiator.

-

Stir the reaction mixture at an appropriate temperature and monitor its completion by TLC or HPLC.

-

Upon completion, quench the reaction carefully (e.g., with water or a basic solution).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Drug Discovery: An Intermediate for Influenza Virus Inhibitors

The primary documented application of this compound is as a crucial intermediate in the synthesis of compounds designed as inhibitors of influenza virus replication. This is detailed in the patent WO2008/141385 A1. In this context, the isonicotinic acid derivative serves as a scaffold to which other functional groups are attached to create the final, biologically active molecule.

Role in the Synthesis of Influenza Replication Inhibitors

The general scheme described in the patent involves the coupling of this compound with various amine-containing moieties. The carboxylic acid group is typically activated to facilitate the formation of an amide bond.

Caption: General synthetic scheme for influenza virus replication inhibitors using this compound.

The resulting complex molecules are designed to interfere with viral processes, thereby inhibiting the replication of the influenza virus. While the patent does not specify the exact molecular target, many modern antiviral drugs for influenza target viral enzymes such as the RNA-dependent RNA polymerase or neuraminidase.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Commercial Suppliers

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When sourcing this compound, it is advisable to request a certificate of analysis to ensure purity.

Table 3: Selected Suppliers

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| BLD Pharmatech Ltd. | --INVALID-LINK-- |

| Fluorochem | --INVALID-LINK-- |

| Ambeed | --INVALID-LINK-- |

| Parchem | --INVALID-LINK-- |

Conclusion

This compound is a valuable and versatile building block, particularly in the field of antiviral drug discovery. Its documented role as a key intermediate in the synthesis of influenza virus replication inhibitors highlights its importance for medicinal chemists. While detailed synthetic and biological data in the public domain is somewhat limited, the available information provides a solid foundation for its application in research and development. Further investigation into the biological activities of its derivatives may open up new therapeutic avenues.

References

An In-depth Technical Guide to 5-Chloro-2-methylisonicotinic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved therapeutics.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and amenability to synthetic modification make it a privileged structure in drug design.[2] Within this class, functionalized isonicotinic acids serve as invaluable building blocks, offering a carboxylic acid handle for amide coupling and a decorated ring for tailored interactions with biological targets. This guide provides an in-depth technical overview of 5-Chloro-2-methylisonicotinic acid, a trifunctional heterocyclic scaffold. We will explore its physicochemical properties, plausible synthetic routes based on established pyridine chemistry, key chemical transformations, and its strategic application in the design of bioactive molecules, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Core Molecular Attributes and Physicochemical Properties

This compound (IUPAC Name: 5-chloro-2-methylpyridine-4-carboxylic acid) is a strategically substituted pyridine derivative. Its structure incorporates three key functional elements that dictate its utility:

-

An Isonicotinic Acid Core: The carboxylic acid at the C4 position provides a primary site for derivatization, most commonly through amide bond formation, enabling linkage to other molecular fragments.

-

A C5-Chloro Substituent: The chlorine atom significantly influences the electronic character of the pyridine ring, activating the C5 position for nucleophilic aromatic substitution (SNAr) reactions. This provides a robust vector for introducing chemical diversity.

-

A C2-Methyl Group: The methyl group at the C2 position serves to modulate the steric and electronic properties of the scaffold, potentially influencing binding affinity and metabolic stability in a biological context.

These features combine to create a building block with orthogonal chemical handles, allowing for sequential and controlled elaboration into more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | PubChem CID: 57346520[3] |

| Molecular Weight | 171.58 g/mol | PubChem CID: 57346520[3] |

| CAS Number | 1060810-03-8 | PubChem CID: 57346520[3] |

| Appearance | Off-white to white solid (predicted) | --- |

| Melting Point | 165 - 168 °C | Vendor Data |

| XLogP3 | 1.4 | PubChem CID: 57346520[3] |

| Hydrogen Bond Donors | 1 (from COOH) | PubChem CID: 57346520[3] |

| Hydrogen Bond Acceptors | 3 (from N, O=C, OH) | PubChem CID: 57346520[3] |

The calculated XLogP3 value of 1.4 suggests moderate lipophilicity, a favorable property often sought in drug candidates to balance aqueous solubility with membrane permeability.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The pyridine ring is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The C6 proton, being adjacent to the nitrogen, would likely appear further downfield. The C2-methyl group would present as a sharp singlet, typically in the 2.5-2.7 ppm range. The carboxylic acid proton is a broad singlet, highly dependent on solvent and concentration, often appearing above 10 ppm.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carboxyl carbon (C=O) would be the most deshielded, appearing around 165-170 ppm. The five aromatic carbons would resonate in the 120-160 ppm range, with the carbon atoms attached to the electronegative chlorine and nitrogen (C5 and C2/C6) appearing further downfield. The methyl carbon would be the most upfield signal, typically around 18-22 ppm.

Proposed Synthetic Strategy

A robust and logical synthetic route to this compound can be devised from readily available starting materials like 3-methylpyridine (β-picoline). The strategy involves a three-step sequence: N-oxidation, chlorination, and subsequent oxidation of the key intermediate, 2-chloro-5-methylpyridine.

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a crucial activation step; the resulting N-oxide electronically modifies the pyridine ring, facilitating the subsequent regioselective chlorination at the C2 position.

-

Rationale: Direct electrophilic halogenation of pyridine is difficult due to the ring's electron-deficient nature. The N-oxide oxygen atom acts as an internal electron-donating group, activating the C2 and C4 positions for electrophilic attack and subsequent rearrangement.

-

Protocol Insight: A common and effective method involves reacting 3-methylpyridine with an oxidizing agent like hydrogen peroxide in a solvent such as acetic acid.[4] The reaction is typically heated to drive it to completion.

Step 2: Synthesis of 2-Chloro-5-methylpyridine Intermediate

The N-oxide intermediate is then subjected to a chlorination/rearrangement reaction. This is a well-established transformation in pyridine chemistry.

-

Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) react with the N-oxide oxygen, forming a good leaving group.[2] This facilitates a nucleophilic attack by the chloride ion, predominantly at the C2 position, followed by elimination to restore aromaticity and yield the 2-chloropyridine derivative.

-

Protocol Insight: The reaction is often performed by treating the N-oxide with POCl₃, sometimes in the presence of a base or a Lewis acid, with careful temperature control.[2] The product, 2-chloro-5-methylpyridine, is a key, isolable intermediate.

Step 3: Oxidation to this compound

The final step is the selective oxidation of the 4-position of the pyridine ring to a carboxylic acid. This is the most challenging step from a regioselectivity standpoint.

-

Rationale: The existing substituents (C2-methyl and C5-chloro) direct the oxidation. Strong oxidizing agents are required to functionalize the relatively inert C-H bond of the aromatic ring.

-

Experimental Considerations:

-

Permanganate Oxidation: Potassium permanganate (KMnO₄) under basic conditions is a classic reagent for oxidizing alkylpyridines. However, it can be aggressive and may also oxidize the C2-methyl group if not carefully controlled.

-

Catalytic Oxidation: More modern and selective methods often employ a catalytic amount of a ruthenium salt (e.g., RuCl₃) with a stoichiometric co-oxidant like sodium periodate (NaIO₄). This system generates RuO₄ in situ, which can perform the C-H oxidation under milder conditions, potentially offering better selectivity for the C4 position over the C2-methyl group. The choice of catalyst and conditions is critical to achieving a high yield of the desired isonicotinic acid. A patent for the synthesis of 2-chloronicotinic acid describes the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of a metal salt catalyst and an N-hydroxyphthalimide (NHPI) initiator, a method that could be adapted for this synthesis.[5]

-

Key Chemical Transformations and Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing it to be used as a versatile scaffold.

A. Amide Bond Formation

The carboxylic acid is the most readily functionalized group, primarily used to form amide bonds, which are ubiquitous in pharmaceuticals.

Caption: General workflow for amide bond formation.

-

Mechanism & Causality: Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is achieved using coupling reagents.

-

Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

-

Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These are considered among the most efficient coupling reagents. They form active esters in situ that react cleanly and rapidly with amines, often minimizing side reactions and racemization, which is critical when coupling chiral amines.

-

-

Self-Validating Protocol: General Amide Coupling with HATU

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution. This deprotonates the carboxylic acid and neutralizes the HCl generated during the reaction.

-

Activation: Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), and stir for 10-15 minutes at room temperature. A color change often indicates the formation of the active ester.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine to remove excess reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography or recrystallization.

-

B. Nucleophilic Aromatic Substitution (SNAr)

The C5-chloro group provides a second point of diversification via SNAr, allowing for the introduction of various nucleophiles (amines, thiols, alcohols) to build complexity. The reaction is typically performed on the methyl ester derivative to protect the carboxylic acid.

Caption: SNAr reaction at the C5 position.

-

Mechanism & Causality: The electron-withdrawing nature of the pyridine nitrogen and the C4-ester group lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen and the ester's carbonyl oxygen, stabilizing the intermediate. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

-

Protocol Insight: Substitution with an Amine

-

Esterification: First, protect the carboxylic acid, for example, by converting it to its methyl ester using SOCl₂ in methanol.

-

Reaction Setup: In a sealed vessel, dissolve methyl 5-chloro-2-methylisonicotinate (1.0 eq.) and the desired amine (e.g., piperazine, 1.5-2.0 eq.) in a polar aprotic solvent like DMSO or NMP.

-

Base (Optional but recommended): Add a base such as K₂CO₃ or DIPEA (2.0 eq.) to scavenge the HCl formed during the reaction.

-

Heating: Heat the reaction mixture, typically between 80-150 °C, monitoring by TLC or LC-MS. Microwave irradiation can often significantly accelerate this reaction.

-

Work-up & Purification: After cooling, the reaction mixture is typically diluted with water to precipitate the product or extracted with an organic solvent. Purification is achieved via column chromatography.

-

Hydrolysis: The ester can then be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.[1]

-

Strategic Application in Kinase Inhibitor Design

While no currently marketed drug explicitly lists this compound as a starting material, its core structure is highly relevant to modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Many potent kinase inhibitors, such as the dual Src/Abl inhibitor Dasatinib, utilize a central heterocyclic scaffold that makes critical hydrogen bonds in the "hinge region" of the kinase active site.[6][7]

The this compound scaffold is an excellent starting point for designing such inhibitors:

-

The amide formed from the isonicotinic acid can be directed towards the solvent-exposed region, allowing for the introduction of solubilizing groups or fragments that pick up additional interactions.

-

The C5 position , after SNAr, can be attached to a fragment that occupies the deep hydrophobic "back pocket" of the kinase.

-

The C2-methyl group can provide a beneficial steric interaction or improve metabolic stability.

-

The pyridine nitrogen itself often acts as a crucial hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge.

Caption: Strategic use in fragment-based drug design for kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate precautions.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a highly valuable and versatile heterocyclic building block for drug discovery and development. Its trifunctional nature provides orthogonal chemical handles for systematic and controlled molecular elaboration. The carboxylic acid is primed for amide coupling, while the chloro substituent enables diversification via nucleophilic aromatic substitution. These features, combined with the favorable physicochemical properties of the pyridine core, make it an ideal starting point for constructing libraries of complex molecules, particularly for targets such as protein kinases. While its full potential is still being explored, the fundamental principles of pyridine chemistry strongly support its utility for medicinal chemists aiming to accelerate the discovery of next-generation therapeutics.

References

- 1. jocpr.com [jocpr.com]

- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. This compound | C7H6ClNO2 | CID 57346520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to 5-Chloro-2-methylisonicotinic Acid: From First Principles to Drug Discovery

Abstract: 5-Chloro-2-methylisonicotinic acid represents a compelling scaffold for medicinal chemistry, combining the proven pharmacophoric properties of the isonicotinic acid core with the modulating effects of chloro and methyl substitutions. This technical guide provides a comprehensive theoretical framework for characterizing this molecule, designed for researchers, computational chemists, and drug development professionals. We move beyond simple data reporting to explain the causality behind theoretical choices, offering field-proven protocols for Density Functional Theory (DFT) analysis, molecular docking simulations, and Quantum Theory of Atoms in Molecules (QTAIM). This document serves as a roadmap for unlocking the therapeutic potential of this compound through robust computational investigation.

Foundational Molecular Profile

This compound, with the IUPAC name 5-chloro-2-methylpyridine-4-carboxylic acid, belongs to the class of halogenated pyridine carboxylic acids.[1] These scaffolds are of significant interest in pharmaceutical development due to their prevalence in a wide array of approved drugs targeting conditions from tuberculosis to cancer.[2] The strategic placement of a chlorine atom and a methyl group on the isonicotinic acid ring is expected to significantly influence the molecule's steric and electronic properties, thereby affecting its pharmacokinetic profile and target-binding interactions.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below. This data provides the essential foundation for all subsequent theoretical modeling.

| Property | Value | Source |

| IUPAC Name | 5-chloro-2-methylpyridine-4-carboxylic acid | PubChem[1] |

| Molecular Formula | C₇H₆ClNO₂ | PubChem[1] |

| Molecular Weight | 171.58 g/mol | PubChem[1] |

| CAS Number | 1060810-03-8 | PubChem[1] |

| XLogP3 | 1.4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

Molecular Structure

The two-dimensional structure of the molecule highlights the key functional groups available for interaction: the carboxylic acid (a hydrogen bond donor and acceptor), the pyridine nitrogen (a hydrogen bond acceptor), and the chlorine atom (a potential halogen bond donor).

The Theoretical Toolkit: Methodologies and Protocols

To fully elucidate the electronic, structural, and interactive properties of this compound, a multi-faceted computational approach is required. The following sections detail the core theoretical methodologies, explaining not just the "how" but the "why" of their application.

Density Functional Theory (DFT): The Electronic Blueprint

Expertise & Experience: DFT is the workhorse of modern computational chemistry for a molecule of this size. It provides a remarkable balance between computational cost and accuracy for determining electronic structure and related properties. The choice of functional and basis set is critical. For organic molecules containing second-row elements and potential non-covalent interactions, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated starting point.[3][4] The diffuse functions (++) are essential for accurately describing the electron density far from the nucleus, which is crucial for analyzing anions and non-covalent interactions, while the polarization functions (d,p) allow for flexibility in the shape of atomic orbitals, necessary for describing chemical bonds accurately.

Key Insights from DFT:

-

Optimized Molecular Geometry: Provides precise bond lengths and angles in the ground state.

-

Vibrational Analysis: Calculation of vibrational frequencies allows for the theoretical prediction of the IR spectrum, helping to identify characteristic functional group peaks.[4]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. This is invaluable for predicting sites of hydrogen bonding, halogen bonding, and potential metabolic attack.[3]

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a fast method like molecular mechanics (e.g., UFF).

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the charge (0) and multiplicity (1, singlet).

-

Job Specification:

-

Define the calculation type: Opt Freq (Optimization followed by Frequency calculation).

-

Specify the method: B3LYP/6-311++G(d,p).

-

Include commands to generate output for post-processing, such as output=wfx for QTAIM analysis.

-

-

Execution: Submit the calculation to a high-performance computing resource.

-

Analysis:

-

Verify the optimization has converged and that the frequency calculation yields no imaginary frequencies (confirming a true energy minimum).

-

Visualize the optimized structure and compare bond lengths/angles to known data for similar compounds.

-

Visualize the predicted IR spectrum and compare it to experimental data if available.

-

Use the generated wavefunction file to compute and visualize the HOMO, LUMO, and MEP surfaces.

-

Quantum Theory of Atoms in Molecules (QTAIM): Deconstructing Interactions

Expertise & Experience: While DFT provides a global picture, QTAIM, developed by Richard Bader, allows for a rigorous analysis of the electron density topology to define atoms, bonds, and intermolecular interactions.[5][6] For a molecule with multiple potential interaction sites like ours, QTAIM is essential. It can unequivocally identify and characterize the nature of hydrogen bonds (O-H···N) and, crucially, halogen bonds (C-Cl···O/N). The analysis of Bond Critical Points (BCPs) between interacting atoms provides quantitative data on the strength and nature (e.g., covalent vs. electrostatic) of these interactions.[7][8]

Key Insights from QTAIM:

-

Interaction Confirmation: Identifies the presence of a BCP and a bond path between two atoms, providing unambiguous evidence of an interaction.

-

Interaction Strength: The electron density (ρ) at the BCP correlates with the strength of the interaction.

-

Interaction Nature: The sign of the Laplacian of the electron density (∇²ρ) at the BCP helps distinguish between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen/halogen bonds, ∇²ρ > 0) interactions.

Molecular Docking: Probing the Target Landscape

Expertise & Experience: The ultimate goal for a molecule with therapeutic potential is to understand its interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second.[9][10] Given that pyridine derivatives are known inhibitors of various enzymes like kinases and dehydrogenases, a docking study is a logical next step.[2][11][12] This process allows for rapid virtual screening against multiple targets and provides structural hypotheses for binding modes that can guide further optimization.

Key Insights from Molecular Docking:

-

Binding Pose: Predicts the most stable 3D orientation of the ligand within the protein's active site.

-

Binding Affinity: Calculates a scoring function (often expressed as kcal/mol) to estimate the strength of the interaction, allowing for the ranking of different compounds or poses.

-

Key Interactions: Identifies specific amino acid residues involved in hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking with the ligand.

-

Target Selection & Preparation:

-

Identify a relevant protein target based on the activities of similar molecules (e.g., Epidermal Growth Factor Receptor, EGFR). Download the crystal structure from the Protein Data Bank (PDB).

-